

# Phenylpyridine-Containing $\alpha$ -Trifluoroanisole Derivatives Demonstrate Potent Herbicidal Activity

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## Compound of Interest

Compound Name: *2,3,4-Trifluoroanisole*

Cat. No.: *B1306034*

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A new class of phenylpyridine derivatives incorporating an  $\alpha$ -trifluoroanisole moiety is showing significant promise as potent herbicides, with some compounds outperforming commercial standards in preclinical studies. These novel molecules have been synthesized and evaluated for their herbicidal efficacy, revealing strong activity against a range of broadleaf and grass weeds. The primary mechanism of action for the most effective of these compounds appears to be the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Researchers have designed and synthesized a series of novel  $\alpha$ -trifluoroanisole derivatives containing a phenylpyridine scaffold.<sup>[1][2]</sup> Greenhouse evaluations of these compounds have demonstrated their potent herbicidal effects, particularly in post-emergence applications.<sup>[1][3]</sup>

One of the standout compounds, designated as 7a, has shown exceptional activity. In greenhouse assays, compound 7a exhibited greater than 80% inhibitory activity against several common weeds, including *Abutilon theophrasti* (velvetleaf), *Amaranthus retroflexus* (redroot pigweed), *Eclipta prostrata* (false daisy), *Digitaria sanguinalis* (large crabgrass), and *Setaria viridis* (green foxtail), at an application rate of 37.5 grams of active ingredient per hectare (g a.i./hm<sup>2</sup>).<sup>[1][2]</sup> This performance was noted to be superior to that of the commercial herbicide fomesafen under the same conditions.<sup>[1][2]</sup>

Similarly, a related series of  $\alpha$ -trifluorothioanisole derivatives containing phenylpyridine moieties has also been investigated. Within this series, compound 5a displayed notable herbicidal

activity, achieving over 85% inhibition of the broadleaf weeds Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at a rate of 37.5 g a.i./hm<sup>2</sup>, a result slightly superior to fomesafen.[4]

## Comparative Performance Data

The herbicidal efficacy of these novel compounds has been quantified through various metrics, including percentage inhibition, median effective dose (ED<sub>50</sub>), and half-maximal inhibitory concentration (IC<sub>50</sub>) against the target enzyme.

Compound	Application Rate (g a.i./hm <sup>2</sup> )	Abutilon theophrasti (% Inhibition)	Amaranthus retroflexus (% Inhibition)	Eclipta prostrata (% Inhibition)	Digitaria sanguinalis (% Inhibition)	Setaria viridis (% Inhibition)
7a	37.5	>80%[1]	>80%[1]	>80%[1]	>80%[1]	>80%[1]
5a	37.5	>85%[4]	>85%[4]	>85%[4]	Not Reported	Not Reported
Fomesafen	37.5	<80% (inferred)	<80% (inferred)	Not Reported	Not Reported	Not Reported

Compound	Weed Species	ED <sub>50</sub> (g a.i./hm <sup>2</sup> )
7a	Abutilon theophrasti	13.32[1][2]
Amaranthus retroflexus		5.48[1][2]
Fomesafen	Abutilon theophrasti	36.39[1][2]
Amaranthus retroflexus		10.09[1][2]

Compound	Target Enzyme	IC <sub>50</sub> (nM)
7a	Nicotiana tabacum PPO (NtPPO)	9.4[1][2]
Fomesafen	Nicotiana tabacum PPO (NtPPO)	110.5[1][2]

## Experimental Protocols

The evaluation of these compounds followed standardized laboratory and greenhouse procedures to ensure the reliability and reproducibility of the results.

### Greenhouse Herbicidal Activity Assay

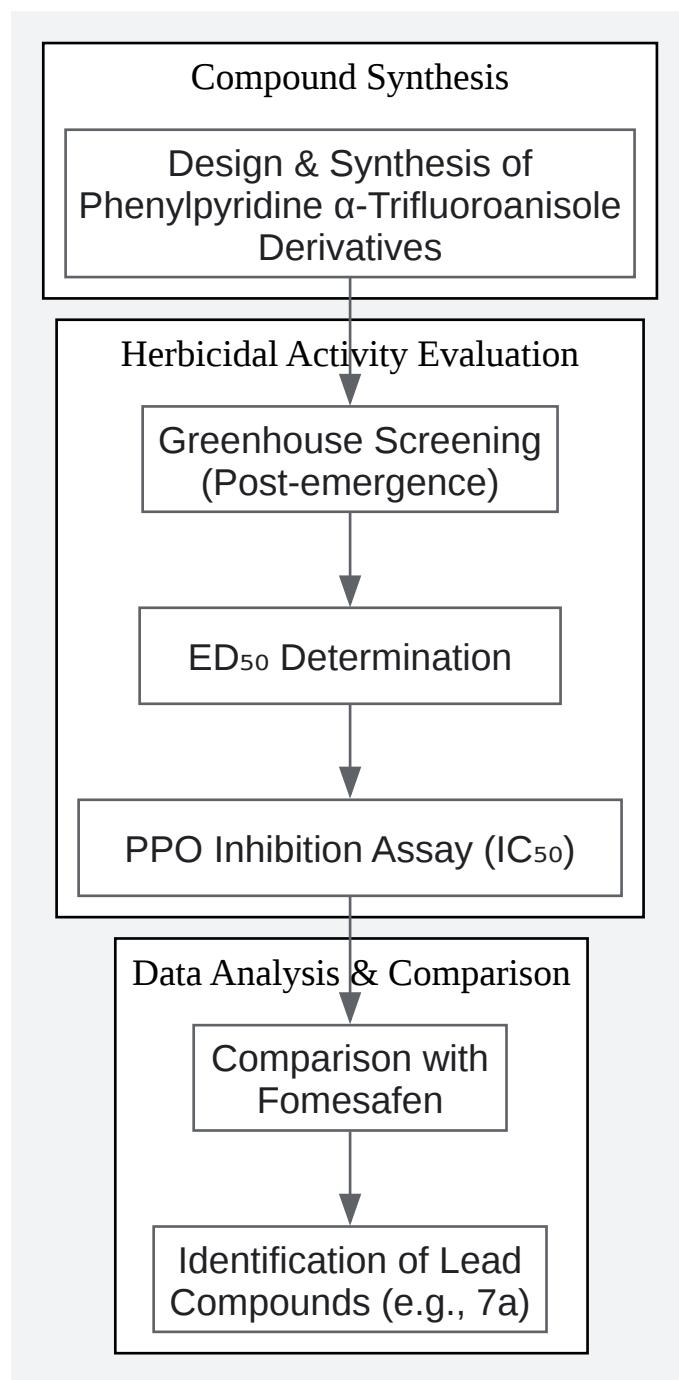
A post-emergence herbicidal activity assay was conducted in a greenhouse setting. Weed seeds were sown in pots containing a soil matrix. Once the weeds reached the 3-4 leaf stage, they were sprayed with a solution of the test compound. The compounds were dissolved in a suitable solvent and formulated as an emulsifiable concentrate, which was then diluted with water to achieve the desired application rates. The herbicidal effect was visually assessed 15 days after treatment by comparing the growth of treated plants to untreated controls. The inhibition rate was calculated as a percentage relative to the control.

### PPO Enzyme Inhibition Assay

The in vitro inhibitory activity of the compounds against protoporphyrinogen oxidase was determined using a spectrophotometric method. The PPO enzyme was sourced from Nicotiana tabacum (NtPPO). The assay measures the rate of conversion of the substrate, protoporphyrinogen IX, to protoporphyrin IX, which can be monitored by measuring the absorbance at 410 nm. The IC<sub>50</sub> value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.

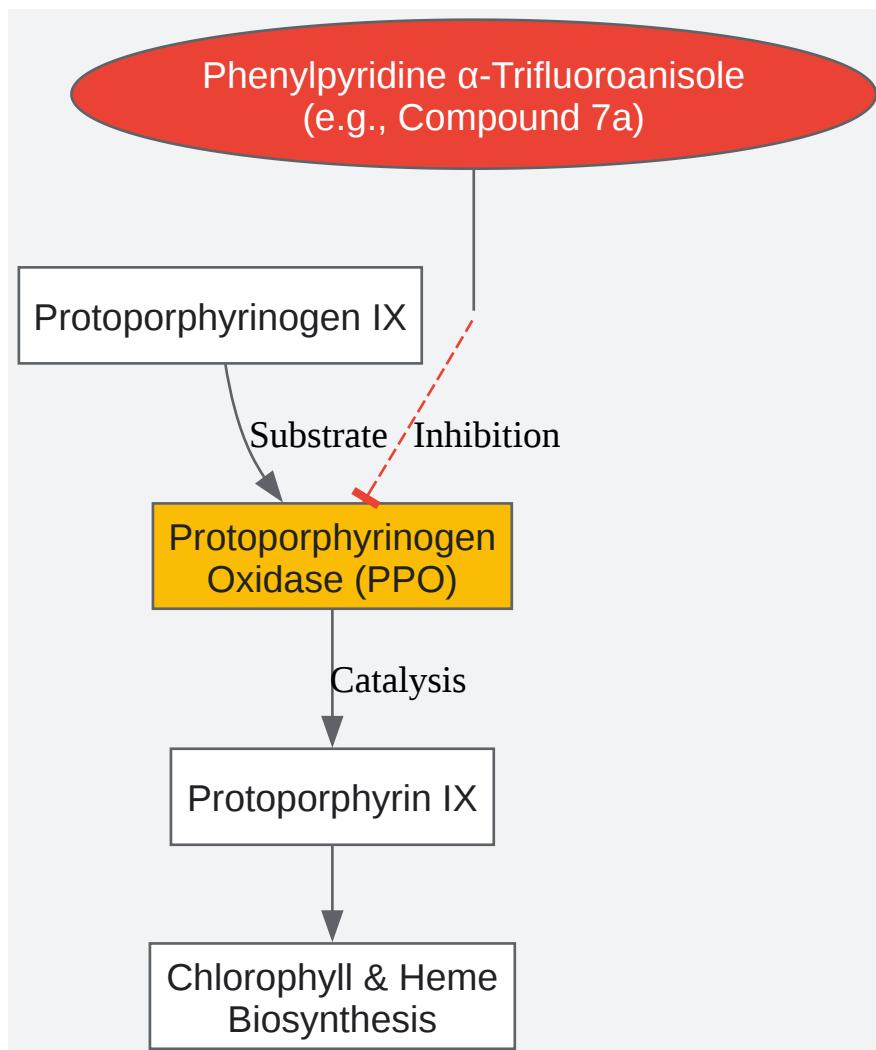
### Visualizing the Workflow and Mechanism

To better illustrate the research process and the proposed mode of action, the following diagrams have been generated.



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General workflow for synthesis and herbicidal evaluation.



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Proposed mechanism of action via PPO enzyme inhibition.

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## References

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